molecular formula C11H6ClF3N2O3 B13847239 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide

2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide

Cat. No.: B13847239
M. Wt: 306.62 g/mol
InChI Key: DEMBXLSYEIEOCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-chlorobenzamide with 5-trifluoromethyl-2-oxazole under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its specific chemical properties and applications.

Properties

Molecular Formula

C11H6ClF3N2O3

Molecular Weight

306.62 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]benzamide

InChI

InChI=1S/C11H6ClF3N2O3/c12-5-1-2-7(18)6(3-5)9(19)17-10-16-8(4-20-10)11(13,14)15/h1-4,18H,(H,16,17,19)

InChI Key

DEMBXLSYEIEOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC(=CO2)C(F)(F)F)O

Origin of Product

United States

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